Trifluoromethanesulfonic acid

Catalog No.
S602470
CAS No.
1493-13-6
M.F
CF3SO3H
CHF3O3S
M. Wt
150.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trifluoromethanesulfonic acid

CAS Number

1493-13-6

Product Name

Trifluoromethanesulfonic acid

IUPAC Name

trifluoromethanesulfonic acid

Molecular Formula

CF3SO3H
CHF3O3S

Molecular Weight

150.08 g/mol

InChI

InChI=1S/CHF3O3S/c2-1(3,4)8(5,6)7/h(H,5,6,7)

InChI Key

ITMCEJHCFYSIIV-UHFFFAOYSA-N

SMILES

C(F)(F)(F)S(=O)(=O)O

Synonyms

AgOTf cpd, Al(OTf)3, aluminum triflate, As(otf)2, cerium triflate, Cu(OTf)2, cupric trifluoromethanesulfonate, Eu(OTf)3, In(OTf)3, indium triflate, mercury(II) trifluoromethanesulfonate, samarium triflate, silver triflate, silver trifluoromethanesulfonate, TFMSA cpd, triflic acid, trifluoromethanesulfonate, trifluoromethanesulfonic acid, trifluoromethanesulfonic acid, aluminum salt, trifluoromethanesulfonic acid, barium salt, trifluoromethanesulfonic acid, cerium (+3) salt, trifluoromethanesulfonic acid, cupric salt, trifluoromethanesulfonic acid, indium salt, trifluoromethanesulfonic acid, lanthanum (+3) salt, trifluoromethanesulfonic acid, lithium salt, trifluoromethanesulfonic acid, samarium salt, trifluoromethanesulfonic acid, silver (+1) salt, trifluoromethanesulfonic acid, zinc salt, zinc triflate

Canonical SMILES

C(F)(F)(F)S(=O)(=O)O

The exact mass of the compound Trifluoromethanesulfonic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Alkanesulfonic Acids - Alkanesulfonates - Mesylates - Supplementary Records. It belongs to the ontological category of one-carbon compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Trifluoromethanesulfonic acid (CAS 1493-13-6), commonly known as triflic acid, is a commercially critical perfluoroalkanesulfonic superacid. With a Hammett acidity function (H0) ranging from -14.1 to -14.9, it is approximately 1,000 times more acidic than 100% pure sulfuric acid[1]. For industrial and laboratory procurement, its primary value proposition lies in combining this extreme protonating capability with exceptional thermal and chemical stability. Unlike many conventional mineral acids, triflic acid and its conjugate base (the triflate anion) are highly resistant to oxidation and reduction, providing a non-nucleophilic environment that enables precise catalytic control in organic synthesis, polymer manufacturing, and advanced electrolyte formulation without degrading sensitive substrates [2].

Substituting trifluoromethanesulfonic acid with generic mineral or sulfonic acids introduces severe process liabilities. Utilizing sulfuric acid (H2SO4) as a low-cost alternative frequently results in the oxidative degradation and unwanted sulfonation of aromatic substrates, complicating downstream purification [1]. Attempting to use a weaker organic acid like methanesulfonic acid (MsOH) drastically reduces catalytic efficiency, often failing to initiate demanding acylations or polymerizations at room temperature [2]. Conversely, employing alternative superacids such as fluorosulfuric acid (FSO3H) introduces critical handling hazards, as FSO3H hydrolyzes upon moisture exposure to release toxic, glass-etching hydrofluoric acid (HF) [1]. Triflic acid avoids these substitution failures by providing non-oxidizing superacidity combined with robust hydrolytic stability.

Superior Protonating Power for Room-Temperature Catalysis

Trifluoromethanesulfonic acid acts as a highly efficient catalyst due to its extreme acidity (H0 ≈ -14.1), significantly outperforming weaker sulfonic acids. In comparative studies for the reduction of ketimines, a 10 mol% loading of TfOH achieved a 73% yield (scaling to >90% under optimized conditions), whereas methanesulfonic acid (MsOH, H0 ≈ -1.9) yielded only 34% under identical parameters [1]. Furthermore, TfOH enables Friedel-Crafts acylations at room temperature where MsOH, trifluoroacetic acid (TFA), and other conventional Lewis/Brønsted acids show zero reaction[2].

Evidence DimensionCatalytic Yield and Hammett Acidity (H0)
Target Compound DataH0 ≈ -14.1; 73% baseline yield in ketimine reduction; active at room temperature.
Comparator Or BaselineMethanesulfonic acid (H0 ≈ -1.9; 34% yield; inactive for room-temp acylation).
Quantified Difference>10^12 times more acidic than MsOH, doubling catalytic yield in benchmark assays.
ConditionsNonaqueous catalytic synthesis, 10 mol% catalyst loading, room temperature to 40 °C.

Buyers can achieve higher throughput and lower energy costs by utilizing TfOH to drive difficult reactions at room temperature that weaker sulfonic acids cannot catalyze.

Exceptional Hydrolytic Stability for Safer Process Scale-Up

When selecting a superacid for scale-up, hydrolytic stability is a primary procurement dimension. Fluorosulfuric acid (FSO3H) provides a comparable acidity profile (H0 = -15.1) but is structurally unstable in the presence of water, rapidly hydrolyzing to generate highly toxic and corrosive hydrofluoric acid (HF). In contrast, trifluoromethanesulfonic acid resists decomposition by water and aqueous bases, instead forming a stable, solid monohydrate (melting point 34 °C) [1]. This hydrolytic resistance eliminates the severe equipment corrosion and safety hazards associated with HF generation.

Evidence DimensionHydrolytic degradation pathway
Target Compound DataForms stable monohydrate; resists aqueous base decomposition.
Comparator Or BaselineFluorosulfuric acid (FSO3H), which hydrolyzes to release HF.
Quantified DifferenceComplete elimination of HF generation upon moisture exposure.
ConditionsExposure to atmospheric moisture or aqueous workup conditions.

Eliminates the severe safety hazards and specialized equipment corrosion associated with HF generation, reducing handling costs during manufacturing.

Prevention of Substrate Degradation and Sulfonation

Concentrated sulfuric acid (H2SO4) is a standard strong acid but acts as an aggressive oxidizing and sulfonating agent, reacting with aromatics (e.g., converting benzene to benzenesulfonic acid). Despite being approximately 1,000 times more acidic than 100% H2SO4, trifluoromethanesulfonic acid is strictly non-oxidizing and does not sulfonate substrates[2]. The triflate anion remains inert even against strong nucleophiles, ensuring that target molecules undergo the desired protonation or rearrangement without being consumed by oxidative side reactions [1].

Evidence DimensionSubstrate sulfonation and oxidation
Target Compound DataZero sulfonation of aromatic substrates; non-oxidizing profile.
Comparator Or BaselineSulfuric acid (H2SO4), which actively sulfonates and oxidizes aromatics.
Quantified DifferenceComplete avoidance of sulfonation byproducts compared to H2SO4 baselines.
ConditionsAcidification or catalysis of aromatic compounds (e.g., benzene).

Procurement of TfOH directly improves crude yield and simplifies downstream purification by eliminating the oxidative and sulfonated byproducts typical of mineral acids.

High-Yield Room-Temperature Acylations and Alkylations

Because TfOH offers extreme acidity without the need for elevated temperatures, it is the preferred catalyst for Friedel-Crafts acylations and ketimine reductions where weaker acids like methanesulfonic acid fail [1]. This makes it ideal for synthesizing complex pharmaceutical intermediates where thermal degradation of the substrate must be avoided.

Moisture-Tolerant Superacid Catalysis in Scale-Up

In industrial environments where absolute exclusion of moisture is difficult, TfOH is selected over fluorosulfuric acid. Its ability to form a stable monohydrate rather than hydrolyzing into toxic hydrofluoric acid ensures process safety and consistent catalytic performance across large-scale batches [2].

Chemoselective Aromatic Processing

TfOH is the optimal choice for the protonation or rearrangement of sensitive aromatic compounds. Since it strictly avoids the sulfonation and oxidative charring caused by sulfuric acid, it drastically reduces the burden of downstream chromatographic purification, improving overall process economics [2].

Physical Description

Solid

XLogP3

0.3

Boiling Point

166.0 °C

Melting Point

34°C

UNII

JE2SY203E8

Related CAS

2794-60-7 (barium salt)
2923-28-6 (silver(+1) salt))
33454-82-9 (lithium salt)
54010-75-2 (zinc salt)

GHS Hazard Statements

Aggregated GHS information provided by 2327 companies from 28 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (93.81%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (99.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (97.46%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.10 mmHg

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1493-13-6

Wikipedia

Trifluoromethanesulfonic acid
Triflic acid

General Manufacturing Information

Miscellaneous manufacturing
Methanesulfonic acid, 1,1,1-trifluoro-: ACTIVE

Dates

Last modified: 08-15-2023

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